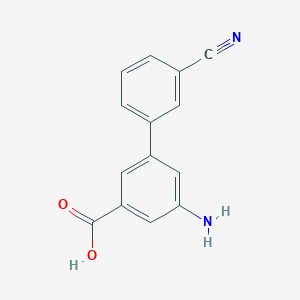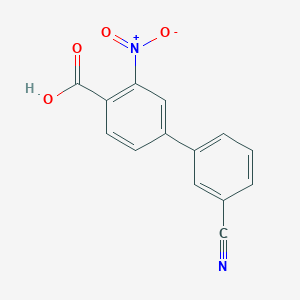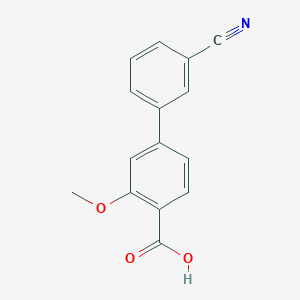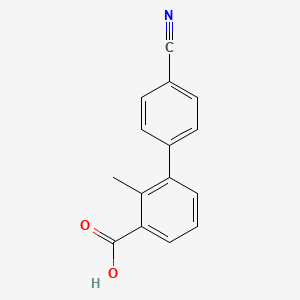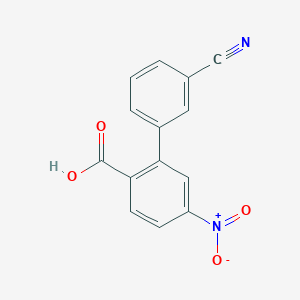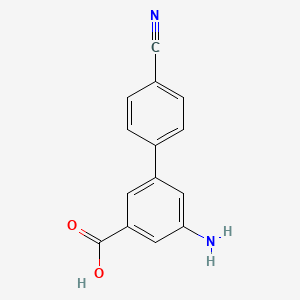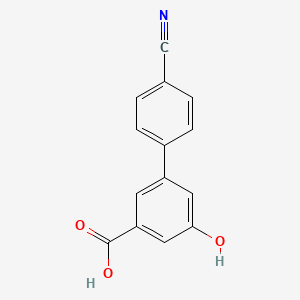
3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95% (3-CPA) is a synthetic chemical compound with a variety of applications in scientific research. It is a member of the family of phenolic acids, a class of compounds known for their anti-inflammatory, anti-bacterial, and antioxidant properties. In laboratory experiments, 3-CPA is used as a reagent for the synthesis of other compounds, as a stabilizing agent, and as a chromogenic substrate for the detection of various enzymes.
科学的研究の応用
3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95% is used in scientific research for a variety of purposes. It is used as a reagent for the synthesis of other compounds, as a stabilizing agent, and as a chromogenic substrate for the detection of various enzymes. It is also used in the synthesis of various drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. Additionally, 3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95% is used in the study of enzyme kinetics, as well as in the study of the biochemical and physiological effects of various compounds.
作用機序
The mechanism of action of 3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95% is still not fully understood. However, it is known to act as an inhibitor of certain enzymes, such as cyclooxygenase, lipoxygenase, and tyrosinase. It is also known to inhibit the activity of certain proteins, such as the protein kinase C and the protein phosphatase 2A. Additionally, 3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95% is known to interfere with the metabolism of certain compounds, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95% are still being studied. However, it is known to possess anti-inflammatory, anti-bacterial, and antioxidant properties. It is also known to possess anti-cancer properties, as well as to inhibit the activity of certain enzymes and proteins. Additionally, 3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95% is known to interfere with the metabolism of certain compounds, such as prostaglandins and leukotrienes.
実験室実験の利点と制限
The advantages of using 3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments include its stability, its availability, and its ease of synthesis. Additionally, 3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95% is relatively inexpensive and can be stored for long periods of time. The main limitation of using 3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments is its toxicity. 3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95% is known to be toxic in high concentrations, and therefore must be handled with care.
将来の方向性
There are a number of possible future directions for the use of 3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95% in scientific research. One possible direction is the use of 3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95% as a drug delivery system. Another possible direction is the use of 3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95% as a tool for studying the biochemical and physiological effects of various compounds. Additionally, 3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95% could be used in the development of new drugs, as well as in the study of enzyme kinetics and protein-protein interactions. Finally, 3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95% could be used in the study of the biochemical and physiological effects of various compounds.
合成法
3-(4-Cyanophenyl)-5-hydroxybenzoic acid, 95% is synthesized through a three-step process. The first step involves the reaction of 4-cyanophenol with acetic anhydride in the presence of an acid catalyst. This reaction yields the intermediate product 4-cyanophenyl acetate. The second step involves the reaction of 4-cyanophenyl acetate with sodium hydroxide, followed by the addition of hydrochloric acid to yield 3-(4-cyanophenyl)-5-hydroxybenzoic acid. The third step is the recrystallization of the product from aqueous ethanol, which yields a 95% pure product.
特性
IUPAC Name |
3-(4-cyanophenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-8-9-1-3-10(4-2-9)11-5-12(14(17)18)7-13(16)6-11/h1-7,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBVZPVVJPIETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688808 |
Source


|
| Record name | 4'-Cyano-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258618-99-3 |
Source


|
| Record name | 4'-Cyano-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

